Veratramine Hydrochloride

Hedgehog Signaling Negative Control Compound Steroidal Alkaloid Specificity

Procure the definitive negative control for Hedgehog pathway interrogation. This hydrochloride salt is validated by RNA-seq to lack Hh inhibitory activity, unlike cyclopamine analogs, ensuring experimental rigor. Its orthogonal mechanism as a direct AP-1 transcription modulator at the TRE motif enables dissection of Hh-independent anti-proliferative effects in NSCLC models (e.g., A549). Critically, only this salt form provides characterized gender-dependent oral bioavailability (22.5% in male vs 0.9% in female rats) essential for accurate in vivo PK/PD modeling. Avoid confounding variables from generic alkaloids or free bases.

Molecular Formula C27H40ClNO2
Molecular Weight 446.1 g/mol
CAS No. 1258005-82-1
Cat. No. B1663105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeratramine Hydrochloride
CAS1258005-82-1
Synonyms(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride; (2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride
Molecular FormulaC27H40ClNO2
Molecular Weight446.1 g/mol
Structural Identifiers
SMILESCC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl
InChIInChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1
InChIKeyLXICYACAINWSSL-GXMRFAHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veratramine Hydrochloride (CAS 1258005-82-1): A Cell-Permeable Steroidal Alkaloid for Hedgehog Pathway Control and AP-1 Modulation Studies


Veratramine Hydrochloride (CAS 1258005-82-1) is a cell-permeable steroidal alkaloid that shares structural homology with cyclopamine, cyclopamine-KAAD, and jervine . Unlike its analogs, Veratramine Hydrochloride does not inhibit the Hedgehog (Hh) signaling pathway in RNA-seq experiments, making it a widely validated inactive control in sonic hedgehog (Shh) signaling research [1]. The compound also exhibits distinct pharmacological activity as a direct modulator of AP-1-dependent gene transcription [2] and demonstrates anti-proliferative effects in non-small cell lung cancer (NSCLC) models via Hh pathway inhibition [3].

Veratramine Hydrochloride Cannot Be Replaced by Cyclopamine or Other Veratrum Alkaloids Due to Divergent Molecular Targets, Toxicity Profiles, and Experimental Utility


Cyclopamine is a potent Hedgehog pathway antagonist, while Veratramine Hydrochloride lacks Hh inhibitory activity under identical RNA-seq conditions, confirming a fundamentally different mechanism of action [1]. This divergence precludes functional substitution in experiments requiring precise pathway interrogation. Additionally, Veratramine Hydrochloride exhibits severe gender-dependent pharmacokinetics in rodent models, with absolute oral bioavailability differing by 25-fold between male and female rats (22.5% vs. 0.9%) [2], a property not documented for cyclopamine. Procurement of generic 'Veratrum alkaloids' or 'Veratramine free base' introduces confounding variables—including variable purity, undefined salt form, and lack of validated inactivity—that compromise experimental reproducibility in Shh control assays .

Veratramine Hydrochloride Quantitative Differentiation: Head-to-Head Data Against Cyclopamine, Free Base, and In-Class Alternatives


Veratramine Hydrochloride Lacks Hedgehog Pathway Inhibition: RNA-Seq Head-to-Head Comparison with Cyclopamine

In RNA-seq experiments, Veratramine Hydrochloride does not downregulate the Hedgehog signaling pathway, whereas cyclopamine acts as a potent antagonist. This was confirmed by transcriptome-wide analysis showing no alteration in Hh target gene expression upon veratramine treatment [1]. In contrast, cyclopamine robustly inhibits Gli1 expression at 10 µM in NIH/3T3 cells [2].

Hedgehog Signaling Negative Control Compound Steroidal Alkaloid Specificity

Veratramine Hydrochloride Gender-Dependent Bioavailability: In Vivo Rat Pharmacokinetic Comparison Between Sexes

Veratramine Hydrochloride exhibits profound gender-dependent oral bioavailability in Sprague-Dawley rats. Following a single 20 mg/kg oral gavage dose, absolute bioavailability was 22.5% in male rats but only 0.9% in female rats—a 25-fold difference [1]. Intravenous administration (50 µg/kg) showed no such disparity, indicating that gender-dependent hepatic metabolism drives the observed divergence [2].

Oral Bioavailability Preclinical Toxicology Sex-Based Dosing

Veratramine Hydrochloride Anti-Proliferative Activity in NSCLC: Direct Comparison of IC₅₀ Values Across Cell Lines

Veratramine Hydrochloride demonstrates moderate anti-proliferative activity against NSCLC cell lines. In A549 cells, 48-hour treatment with 20 µM Veratramine reduced cell viability by approximately 50% relative to vehicle control [1]. While cyclopamine is a more potent Hh pathway inhibitor (IC₅₀ ~5 µM in Shh-LIGHT2 cells), Veratramine's NSCLC activity is believed to be mediated through AP-1 modulation rather than Hh antagonism [2]. Direct IC₅₀ comparisons are limited, but the distinct mechanisms allow for orthogonal therapeutic interrogation.

Non-Small Cell Lung Cancer Anti-Proliferative Assay Structure-Activity Relationship

Veratramine Hydrochloride CNS Activity: Serotonin Reuptake Inhibition Distinct from Steroidal Alkaloid Analogs

Veratramine Hydrochloride inhibits serotonin reuptake and induces serotonin release in the central nervous system, a pharmacological property not shared by structurally related steroidal alkaloids such as cyclopamine or jervine [1]. This CNS activity profile is supported by early literature reports and vendor annotations indicating Veratramine's dual action on serotonin handling .

Serotonin Transporter Neuropharmacology Alkaloid Off-Target Profiling

Veratramine Hydrochloride Recommended Procurement Scenarios Based on Differentiated Evidence


Negative Control Compound in Hedgehog Signaling Pathway Functional Assays

Veratramine Hydrochloride is the preferred negative control for experiments employing cyclopamine, cyclopamine-KAAD, or jervine as Hedgehog pathway inhibitors. Its validated inactivity in RNA-seq experiments [1] ensures that observed phenotypic effects can be confidently attributed to Hh pathway modulation rather than off-target steroidal alkaloid activity. This application is essential for researchers publishing in developmental biology, cancer biology, or stem cell niche regulation where rigorous controls are mandated by reviewers.

AP-1 Transcription Factor Modulation Studies in Cancer and Inflammation

Investigators exploring AP-1-dependent gene regulation should procure Veratramine Hydrochloride as a selective chemical probe that directly binds the TRE DNA motif without activating upstream cytosolic signaling cascades [1]. This mechanism is orthogonal to cyclopamine and enables dissection of AP-1-mediated transcriptional programs in models of EMT, proliferation, and UV-induced skin carcinogenesis.

Preclinical Pharmacokinetic Studies Requiring Sex-Stratified Dosing Regimens

For rodent studies where oral administration of Veratramine Hydrochloride is planned, procurement of this specific hydrochloride salt form is critical due to its well-characterized, gender-dependent bioavailability (22.5% in male rats vs. 0.9% in female rats) [1]. Use of free base or alternative salts may alter absorption kinetics and confound PK/PD modeling. Study designs must incorporate sex-specific dosing adjustments to achieve comparable systemic exposure across male and female cohorts.

Non-Small Cell Lung Cancer (NSCLC) Mechanistic Studies Differentiating Hh-Dependent and Hh-Independent Cytotoxicity

Researchers comparing the contributions of Hedgehog pathway inhibition versus AP-1 modulation to NSCLC cell death should utilize Veratramine Hydrochloride as a tool to isolate Hh-independent anti-proliferative effects. The compound reduces A549 cell viability at 20 µM [1], while cyclopamine serves as a positive control for Hh-dependent cytotoxicity. This combinatorial approach enables dissection of parallel signaling axes in lung adenocarcinoma models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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